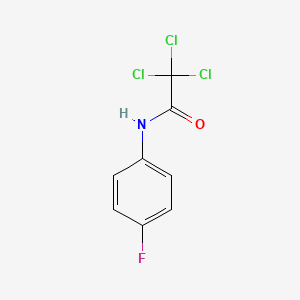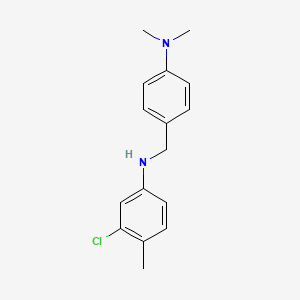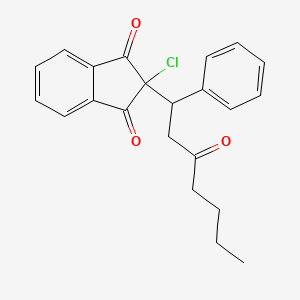
Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane is a chemical compound with the molecular formula C12H16F4Si and a molecular weight of 264.341 g/mol It is characterized by the presence of a butyl group, two methyl groups, and a tetrafluorophenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane typically involves the reaction of 2,3,5,6-tetrafluorophenylsilane with butyl lithium and dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alkoxides, and thiolates for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Can yield substituted phenylsilanes.
Oxidation Reactions: Can produce silanols or siloxanes.
Reduction Reactions: Can result in different silanes with modified substituents.
Scientific Research Applications
Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, such as oxygen and carbon, which allows it to participate in a wide range of chemical reactions. The tetrafluorophenyl group can also influence the reactivity and stability of the compound, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Butyldimethyl(2,3,5,6-tetrafluorophenyl)silane include:
- Dimethyl(2,3,5,6-tetrafluorophenyl)silane
- Butyldimethyl(2,3,4,5-tetrafluorophenyl)silane
- Bis(2,3,5,6-tetrafluorophenyl)dimethylsilane
- (2,3,5,6-tetrafluorophenyl)trimethylsilane
Uniqueness
This compound is unique due to the combination of its butyl, dimethyl, and tetrafluorophenyl groups attached to the silicon atom. This unique structure imparts specific chemical properties, such as increased stability and reactivity, which make it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H16F4Si |
|---|---|
Molecular Weight |
264.33 g/mol |
IUPAC Name |
butyl-dimethyl-(2,3,5,6-tetrafluorophenyl)silane |
InChI |
InChI=1S/C12H16F4Si/c1-4-5-6-17(2,3)12-10(15)8(13)7-9(14)11(12)16/h7H,4-6H2,1-3H3 |
InChI Key |
AISJNGNGUKUXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)C1=C(C(=CC(=C1F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Propanedioic acid, 1,3-bis[2-[[(4-methylphenyl)amino]thioxomethyl]hydrazide]](/img/structure/B11955939.png)







